Cas no 5448-01-1 (Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-)

5448-01-1 structure
Nome del prodotto:Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-
Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-
- 1-Benzoyl-2,3-diphenyl-indol;1-benzoyl-2,3-diphenyl-indole;
- NSC17365
- (2,3-diphenylindol-1-yl)phenylmethanone
- DTXSID20328293
- 5448-01-1
- (2,3-Diphenyl-1H-indol-1-yl)(phenyl)methanone
- NSC-17365
-
- Inchi: InChI=1S/C27H19NO/c29-27(22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(28)21-14-6-2-7-15-21/h1-19H
- Chiave InChI: OYYIXNXBNRQNPY-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Proprietà calcolate
- Massa esatta: 373.14700
- Massa monoisotopica: 373.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 29
- Conta legami ruotabili: 3
- Complessità: 541
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 22Ų
- XLogP3: 6.8
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: 475°Cat760mmHg
- Punto di infiammabilità: 241.1°C
- Indice di rifrazione: 1.634
- PSA: 22.00000
- LogP: 6.66380
Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl- Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
5448-01-1 (Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-) Prodotti correlati
- 1804719-34-3(2-(Difluoromethyl)-6-nitropyridine-4-methanol)
- 2034579-82-1(N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide)
- 1019561-98-8(2,4-dichloro-6-{(cyclopropylmethyl)aminomethyl}phenol)
- 1934509-54-2(6-amino-2-methyl-3-propylbenzoic acid)
- 2640878-76-6(4-({1-(1-benzothiophen-3-yl)methylazetidin-3-yl}oxy)pyridine-2-carboxamide)
- 1498950-66-5(1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one)
- 1706105-81-8(2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine)
- 1001417-92-0(Glucokinase activator 3)
- 2680687-84-5(tert-Butyl 5-bromo-2-chlorobenzyl(methyl)carbamate)
- 2228555-07-3(2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-2,2-difluoroethan-1-amine)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
